molecular formula C22H19ClN2O2S B11352123 [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl](5-chloro-3-methyl-1-benzofuran-2-yl)methanone

[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl](5-chloro-3-methyl-1-benzofuran-2-yl)methanone

Cat. No.: B11352123
M. Wt: 410.9 g/mol
InChI Key: FWTIEVWTPUHINH-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)piperidin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a piperidine ring, and a benzofuran ring, making it a multifaceted molecule with diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-yl)piperidin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and benzofuran intermediates, followed by their coupling with piperidine under specific conditions. Common reagents used in these reactions include halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-yl)piperidin-1-ylmethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran and benzothiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones and carboxylic acids, while reduction can produce alcohols and amines.

Scientific Research Applications

4-(1,3-Benzothiazol-2-yl)piperidin-1-ylmethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(1,3-Benzothiazol-2-yl)piperidin-1-ylmethanone lies in its combination of three distinct ring systems, which imparts unique chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C22H19ClN2O2S

Molecular Weight

410.9 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(5-chloro-3-methyl-1-benzofuran-2-yl)methanone

InChI

InChI=1S/C22H19ClN2O2S/c1-13-16-12-15(23)6-7-18(16)27-20(13)22(26)25-10-8-14(9-11-25)21-24-17-4-2-3-5-19(17)28-21/h2-7,12,14H,8-11H2,1H3

InChI Key

FWTIEVWTPUHINH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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